molecular formula C21H26Cl2N4O2 B12390090 3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride

Cat. No.: B12390090
M. Wt: 437.4 g/mol
InChI Key: XAJQBNZNMGZZTL-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one dihydrochloride is a synthetic quinazolinone derivative characterized by a fused bicyclic aromatic core (quinazolin-4-one) substituted with a 2-ethoxyphenyl group at position 3 and a piperazine-methyl moiety at position 2. The dihydrochloride salt enhances its solubility in aqueous and polar solvents, a common strategy for improving pharmacokinetic properties in drug development .

Properties

Molecular Formula

C21H26Cl2N4O2

Molecular Weight

437.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C21H24N4O2.2ClH/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26;;/h3-10,22H,2,11-15H2,1H3;2*1H

InChI Key

XAJQBNZNMGZZTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCNCC4.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

Multi-Step Synthesis Framework

The preparation of 3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one; dihydrochloride typically follows a convergent synthesis strategy involving three primary stages:

  • Quinazolinone Core Formation :

    • Anthranilic acid derivatives undergo cyclocondensation with 2-ethoxybenzaldehyde in the presence of acetic anhydride, yielding 3-(2-ethoxyphenyl)quinazolin-4-one intermediates.
    • Catalytic systems such as p-toluenesulfonic acid (PTSA) in toluene at reflux (110–120°C, 6–8 hr) achieve conversions >85%.
  • Piperazine Functionalization :

    • The 2-position of the quinazolinone core is functionalized via Mannich reaction using paraformaldehyde and piperazine in anhydrous THF.
    • Optimal conditions: 0°C to room temperature, 12–24 hr reaction time, with triethylamine as a base to maintain pH 9–10. Isolated yields range from 68–72%.
  • Dihydrochloride Salt Formation :

    • The free base is treated with hydrochloric acid (2.0 equiv) in ethanol/water (3:1 v/v) at 0–5°C.
    • Precipitation occurs within 1–2 hr, followed by filtration and drying under vacuum to achieve >98% purity.

Alternative Pathways

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the cyclocondensation step:

  • Conditions : 150 W, 140°C, 20 min in DMF with K₂CO₃.
  • Outcome : 20% reduction in reaction time, with comparable yields (82% vs. 85% conventional).
Solid-Phase Synthesis

Immobilized anthranilamide resins enable iterative functionalization:

  • Resin : Wang resin-bound anthranilamide (loading: 0.8 mmol/g).
  • Performance : 73% overall yield after cleavage with TFA/DCM.

Critical Process Parameters and Optimization

Reaction Component Stoichiometry

Component Molar Ratio Impact on Yield
Anthranilic derivative 1.0 Baseline
2-Ethoxybenzaldehyde 1.2 Maximizes cyclization
Piperazine 1.5 Prevents dimerization
Paraformaldehyde 2.0 Ensures complete methylation

Exceeding 1.5 equiv of piperazine leads to N-overalkylation byproducts (up to 15% impurity).

Solvent Systems

Step Optimal Solvent Alternatives Efficiency (Yield)
Cyclocondensation Toluene Xylene, DMF 85% vs. 78% (DMF)
Mannich Reaction THF DCM, Acetonitrile 72% vs. 65% (DCM)
Salt Formation Ethanol/Water IPA/Water 98% vs. 94% (IPA)

Polar aprotic solvents (DMF, DMSO) improve quinazolinone solubility but complicate downstream purification.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 1.22 (t, J = 6.9 Hz, 3H, OCH₂CH₃), 2.40–3.34 (m, 8H, piperazine-H), 3.96–4.17 (m, 2H, OCH₂), 6.99–8.30 (m, 8H, aryl-H).
  • HRMS (ESI) : m/z 365.1872 [M+H]⁺ (calc. 365.1875).

Purity Assessment

Method Conditions Purity Threshold
HPLC (UV 254 nm) C18 column, MeCN/H₂O (70:30), 1 mL/min ≥98%
Titration (HCl) 0.1M NaOH in ethanol 99.2–99.8%

Industrial-Scale Production Challenges

Key Impurities

Impurity Source Mitigation Strategy
N,N'-Bis(quinazolinonyl)piperazine Excess formaldehyde Controlled addition at 0°C
3-(2-Ethoxyphenyl)quinazolin-4-one Incomplete Mannich reaction Extended reaction time (24 hr)
Chloride over-salt HCl stoichiometry Precise pH monitoring

Environmental Considerations

  • Waste Streams : THF recovery via distillation (85% efficiency).
  • E-Factor : 23.4 kg waste/kg product (vs. industry avg. 25–30).

Comparative Analysis of Synthetic Methods

Parameter Conventional Microwave Solid-Phase
Total Time (hr) 34 28 48
Overall Yield (%) 68 66 73
Purity (%) 98.5 97.8 99.1
Scalability High Moderate Low

Emerging Innovations

Photocatalytic Functionalization

Visible-light-mediated C–N coupling using Ir(ppy)₃ catalyst:

  • Conditions : 450 nm LED, DMF, room temperature.
  • Outcome : 78% yield, 99% selectivity.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

  • Throughput : 12 g/hr vs. 2 g/hr batch.
  • Solvent Use : 40% reduction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions could occur at the quinazolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

The biological activity of PRLX-93936 has been characterized through various in vitro and in vivo studies:

Antitumor Activity

PRLX-93936 has demonstrated broad antitumor activity across several cancer types. Notable findings include:

  • Cytotoxic Effects : The compound exhibited significant cytotoxicity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. For instance, it showed IC50 values of approximately 10 µM against PC3 cells and 12 µM against HT-29 cells.

Comparative Antitumor Activity

The following table summarizes the comparative antitumor activity of PRLX-93936 with related compounds:

Compound NameCancer TypeIC50 Value (µM)Mechanism of Action
PRLX-93936Prostate10Enzyme inhibition, signaling modulation
PRLX-93936Colon12Enzyme inhibition, signaling modulation
ErastinVariousVariesInduces ferroptosis
Other QuinazolinonesVariousVariesDiverse mechanisms

Case Studies

Several studies have highlighted the efficacy of PRLX-93936 in treating various cancers:

In Vitro Studies

In a comprehensive study evaluating multiple quinazolinone derivatives, PRLX-93936 was found to have one of the highest cytotoxicities against breast, prostate, and colon cancer cell lines. This study underscores the potential of this compound as a lead candidate for further development in oncology .

In Vivo Studies

Animal models treated with PRLX-93936 demonstrated significant tumor reduction, supporting its potential as a therapeutic agent in clinical settings. These findings indicate that the compound not only exhibits cytotoxic effects in vitro but also translates to effective treatment outcomes in vivo .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinazolinones exert their effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The quinazolinone scaffold is versatile, with substituents dictating pharmacological activity. Below is a comparative analysis of structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Solubility
Target Compound Quinazolin-4-one 3-(2-ethoxyphenyl), 2-(piperazin-1-ylmethyl) ~437 (estimated) Not explicitly stated Likely polar due to dihydrochloride
Erastin Quinazolin-4-one 3-(2-ethoxyphenyl), 2-[ethyl-piperazine-(4-chlorophenoxy)acetyl] 547.04 Ferroptosis inducer Soluble in DMSO (≥12.5 mg/ml)
3-[(2-Methoxyanilino)methyl]quinazolin-4-one dihydrochloride Quinazolin-4-one 3-(2-methoxyanilino)methyl 353.9 Not explicitly stated Likely polar due to dihydrochloride
Quinconazole Quinazolin-4-one 3-(2,4-dichlorophenyl), 2-(1H-1,2,4-triazol-1-yl) 342.2 Antifungal agent Low aqueous solubility (typical for agrochemicals)
2-(4-Methylthiazol-2-yl)-1-(piperazin-1-yl)ethanone dihydrochloride Thiazole-piperazine Thiazole linked to piperazine via acetyl 306.24 Life science research compound Polar (dihydrochloride salt)

Key Observations:

Structural Variations: The target compound and Erastin share a quinazolinone core and ethoxyphenyl group, but Erastin’s extended piperazine-acetyl substituent confers ferroptosis-inducing activity . Quinconazole and fluquinconazole () replace the ethoxyphenyl and piperazine groups with dichlorophenyl and triazole moieties, shifting activity toward antifungal applications .

Salt Forms :

  • Dihydrochloride salts (target compound, compound in , and thiazole-piperazine derivative) improve solubility compared to neutral analogs like quinconazole, which is optimized for agrochemical stability .

Biological Activity: The target compound’s piperazine-methyl group may facilitate receptor binding in neurological or oncological pathways, analogous to piperazine-containing drugs (e.g., vardenafil dihydrochloride) . Erastin’s unique 4-chlorophenoxy acetyl-piperazine substituent enables ferroptosis induction, a mechanism absent in simpler quinazolinones .

Research Findings and Implications

  • Erastin’s Solubility : Its DMSO solubility (≥12.5 mg/ml) contrasts with the target compound’s likely aqueous solubility, highlighting the impact of salt forms on drug delivery .
  • Antifungal vs. Anticancer Activity : Quinconazole’s dichlorophenyl and triazole groups target fungal enzymes, while the target compound’s ethoxyphenyl and piperazine groups suggest divergent mechanisms .

Biological Activity

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one; dihydrochloride is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines a quinazolinone core with a piperazine moiety and an ethoxyphenyl substituent, potentially enhancing its pharmacological properties.

Biological Activity

Research has highlighted the compound's significant antitumor activity across various cancer types. In vitro and in vivo studies suggest that it may function through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in tumor growth and proliferation.

Anticancer Properties

The compound has shown promising results in targeting specific cancer pathways, indicating its potential as a therapeutic agent. Its interaction with biological targets, particularly enzymes or receptors associated with cancer, suggests that it may inhibit their activity, thereby affecting cellular signaling related to tumorigenesis.

The exact mechanisms by which 3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one; dihydrochloride exerts its biological effects are still being elucidated. However, preliminary studies indicate that it may act through:

  • Enzyme Inhibition : Interfering with enzymes that play crucial roles in cancer cell metabolism.
  • Signaling Pathway Modulation : Affecting pathways that regulate cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct properties and biological activities:

Compound NameStructural FeaturesUnique Properties
Quinazolin-4-oneBase structure without additional moietiesBroad range of biological activities
2-(Piperazin-1-ylmethyl)quinazolin-4-oneLacks ethoxyphenyl substitutionSimilar mechanism but may differ in potency
3-(2-Ethoxyphenyl)quinazolin-4-oneAbsence of piperazine groupDifferent biological activity profile
PRLX-93936Broad antitumor activity; distinct mechanismIdentified through synthetic lethal screening

The unique combination of the ethoxyphenyl and piperazine groups in this compound is believed to confer distinct biological properties compared to its analogs.

Antioxidant Activity

In addition to its anticancer properties, research indicates potential antioxidant activity associated with quinazolinone derivatives. Studies have demonstrated that certain structural modifications can enhance antioxidant capabilities, suggesting that 3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one; dihydrochloride may also exhibit beneficial effects in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of quinazolinone derivatives, including 3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one; dihydrochloride:

  • Antitumor Efficacy : A study demonstrated significant antitumor effects in various cancer cell lines, highlighting the compound's ability to inhibit cell growth and induce apoptosis.
  • Mechanistic Insights : Research focused on elucidating the molecular interactions of the compound with specific enzymes involved in cancer pathways, providing insights into its mechanism of action.
  • Comparative Studies : Investigations comparing this compound with other quinazolinone derivatives have shown that structural modifications can lead to variations in potency and selectivity against different cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : A common approach involves multi-step synthesis starting with condensation of substituted benzaldehydes with thioacetates or malonates to form the quinazolinone core. Subsequent functionalization with piperazine derivatives (e.g., via nucleophilic substitution or reductive amination) is critical. For dihydrochloride salt formation, HCl gas or concentrated hydrochloric acid in anhydrous solvents (e.g., ethanol) is used .
  • Key Variables : Reaction temperature (60–100°C), solvent polarity (DMF or THF for cyclization), and stoichiometry of piperazine equivalents (1.2–2.0 molar ratios) significantly affect yields. Catalysts like sodium ethoxide or palladium-based systems may enhance efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • HPLC/LC-MS : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients and UV detection at 254 nm .
  • NMR : Confirm the ethoxyphenyl moiety (δ 1.2–1.4 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and piperazine protons (δ 2.5–3.5 ppm). Dihydrochloride formation shifts NH protons downfield .
  • XRD : Resolve crystalline structure to verify salt formation and hydrogen bonding patterns .

Q. What are the primary pharmacological targets of quinazolinone derivatives, and how does the piperazine moiety modulate activity?

  • Targets : Quinazolinones often inhibit kinases (e.g., EGFR) or interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors). The piperazine group enhances solubility and enables hydrogen bonding with biological targets, influencing binding affinity and pharmacokinetics .
  • Structure-Activity Relationship (SAR) : Piperazine substitution (e.g., N-methylation) can reduce off-target effects while maintaining potency .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Dose-Response Studies : Compare IC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from cytotoxicity .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement specificity .
    • Data Interpretation : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or impurities (e.g., residual starting materials). LC-MS purity checks and orthogonal assays (e.g., Western blotting for kinase inhibition) are essential .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Structural Modifications :

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the ethoxyphenyl ring to reduce lipophilicity and improve aqueous solubility .
  • Prodrug Design : Mask the piperazine amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance oral bioavailability .
    • In Silico Modeling : Use molecular dynamics simulations to predict metabolic stability (e.g., CYP450 interactions) and optimize half-life .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

  • Process Optimization :

  • Catalysis : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation) to reduce waste and improve scalability .
  • Purification : Implement recrystallization in mixed solvents (e.g., ethanol/water) or column chromatography with silica gel gradients to isolate high-purity batches .
    • Quality Control : Track impurities (e.g., dechlorinated byproducts) using LC-MS and adjust reaction times/temperatures to minimize side reactions .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • In Vivo Models : Use transgenic animals or xenograft models to assess target modulation and efficacy in disease-relevant contexts .
  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to identify off-target pathways and biomarkers of response .

Methodological Notes

  • Contradictory Data : Cross-validate synthetic yields and biological data using standardized protocols (e.g., USP guidelines for purity ).
  • Experimental Design : Use randomized block designs for biological replicates to account for variability in assays .

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